

## Application Notes and Protocols for PF-04577806 in Retinal Endothelial Cells

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Compound of Interest		
Compound Name:	PF-04577806	
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## Introduction

Retinal vascular leakage is a critical pathological feature of several ocular diseases, including diabetic retinopathy and age-related macular degeneration, leading to vision impairment and blindness. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process, inducing hyperpermeability of the retinal endothelial cell barrier. A crucial downstream effector in the VEGF signaling cascade is Protein Kinase C (PKC). **PF-04577806** is a potent and selective, ATP-competitive inhibitor of several PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCθ[1]. This document provides detailed application notes and protocols for the use of **PF-04577806** in retinal endothelial cell culture to investigate its potential as a therapeutic agent to counteract VEGF-induced vascular permeability.

## **Mechanism of Action**

VEGF, upon binding to its receptor (VEGFR2) on the surface of retinal endothelial cells, initiates a signaling cascade that leads to the activation of PKC, particularly the  $\beta$ -isoform. Activated PKC $\beta$  directly phosphorylates the tight junction protein occludin at the serine 490 residue (Ser490)[2][3]. This phosphorylation event triggers the ubiquitination and subsequent degradation of occludin, leading to the disassembly of tight junctions and a breakdown of the endothelial barrier, resulting in increased vascular permeability[2][4][5]. **PF-04577806**, by inhibiting PKC, is expected to block the phosphorylation of occludin, thereby preventing the



disruption of tight junctions and maintaining the integrity of the retinal endothelial barrier, even in the presence of VEGF.

## **Data Presentation**

The following table summarizes the inhibitory activity of **PF-04577806** against various PKC isoforms and the quantitative effects of a PKCβ-selective inhibitor, Ruboxistaurin (LY333531), on VEGF-induced retinal permeability, which can be used as a reference for expected outcomes with **PF-04577806**.

Parameter	Value	Reference
PF-04577806 IC50		
ΡΚCα	2.4 nM	[1]
РКСВІ	8.1 nM	[1]
РКСВІІ	6.9 nM	[1]
РКСу	45.9 nM	[1]
РКСӨ	29.5 nM	[1]
Effect of PKCβ Inhibition (Ruboxistaurin) on VEGF- Induced Retinal Leukocyte Entrapment in Diabetic Rats		
Control	7.5 ± 0.3 cells/mm <sup>2</sup>	[6]
Diabetic	14.3 ± 1.3 cells/mm²	[6]
Diabetic + Ruboxistaurin (0.1 mg/kg/d)	10.9 ± 0.6 cells/mm²	[6]
Diabetic + Ruboxistaurin (1.0 mg/kg/d)	11.3 ± 0.7 cells/mm²	[6]
Diabetic + Ruboxistaurin (10.0 mg/kg/d)	10.4 ± 0.4 cells/mm²	[6]



# Experimental Protocols Culture of Human Retinal Endothelial Cells (HRECs)

This protocol is adapted from established methods for culturing primary human retinal microvascular endothelial cells.

#### Materials:

- Human Retinal Endothelial Cells (HRECs)
- Endothelial Cell Growth Medium
- Fetal Bovine Serum (FBS)
- Endothelial Cell Growth Supplement (ECGS)
- Antibiotic-Antimycotic solution (e.g., Penicillin-Streptomycin)
- Fibronectin-coated culture flasks and plates
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)

### Procedure:

- Thaw cryopreserved HRECs rapidly in a 37°C water bath.
- Transfer the cells to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium supplemented with FBS, ECGS, and antibiotics.
- Centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh growth medium and plate onto fibronectin-coated culture flasks.
- Incubate at 37°C in a humidified atmosphere of 5% CO2.



- Change the medium every 2-3 days.
- When cells reach 80-90% confluency, subculture using Trypsin-EDTA.

## In Vitro Endothelial Permeability Assay (Transwell Assay)

This protocol measures the passage of a tracer molecule across a confluent monolayer of HRECs.

### Materials:

- Confluent HRECs cultured on Transwell inserts (e.g., 0.4 μm pore size)
- PF-04577806 (dissolved in DMSO)
- VEGF
- Fluorescently labeled dextran (e.g., 70 kDa FITC-dextran)
- Assay buffer (e.g., phenol red-free medium)
- Multi-well plate reader with fluorescence capabilities

### Procedure:

- Seed HRECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.
- Pre-treat the HREC monolayer with various concentrations of **PF-04577806** (e.g., 1 nM to 1  $\mu$ M) or vehicle (DMSO) for 1-2 hours.
- Add VEGF (e.g., 50 ng/mL) to the upper chamber and incubate for the desired time (e.g., 30 minutes to 24 hours).
- Add FITC-dextran to the upper chamber.
- At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.



- Measure the fluorescence intensity of the samples using a plate reader.
- Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer.

## **Western Blot for Occludin Phosphorylation**

This protocol is used to assess the effect of **PF-04577806** on VEGF-induced occludin phosphorylation.

#### Materials:

- Confluent HRECs in culture plates
- PF-04577806
- VEGF
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies: anti-phospho-occludin (Ser490), anti-total occludin, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

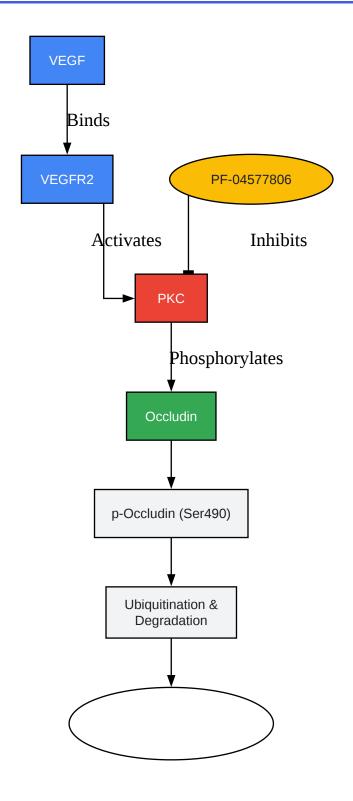
• Culture HRECs to confluence in multi-well plates.



- Pre-treat cells with PF-04577806 or vehicle for 1-2 hours.
- Stimulate with VEGF (e.g., 50 ng/mL) for a short duration (e.g., 15-30 minutes).
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using the BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize the phosphorylated occludin signal to total occludin and the loading control.

## **Mandatory Visualizations**





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Caption: Signaling pathway of VEGF-induced endothelial permeability and its inhibition by **PF-04577806**.





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Caption: Experimental workflow for the in vitro endothelial permeability assay.

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